molecular formula C9H8IN3 B13056534 5-Cyclopropyl-3-iodo-1H-pyrazolo[4,3-B]pyridine

5-Cyclopropyl-3-iodo-1H-pyrazolo[4,3-B]pyridine

Cat. No.: B13056534
M. Wt: 285.08 g/mol
InChI Key: NXWCAOXMGHTXRB-UHFFFAOYSA-N
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Description

5-Cyclopropyl-3-iodo-1H-pyrazolo[4,3-B]pyridine is a heterocyclic compound that belongs to the family of pyrazolopyridines. . The structure of this compound consists of a pyrazole ring fused to a pyridine ring, with a cyclopropyl group at the 5-position and an iodine atom at the 3-position.

Chemical Reactions Analysis

5-Cyclopropyl-3-iodo-1H-pyrazolo[4,3-B]pyridine undergoes various chemical reactions, including substitution, oxidation, and reduction. Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents . For instance, the iodine atom at the 3-position can be substituted with other functional groups using nucleophilic substitution reactions. Oxidation reactions can be carried out using reagents such as potassium permanganate, while reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst . The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 5-Cyclopropyl-3-iodo-1H-pyrazolo[4,3-B]pyridine involves its interaction with specific molecular targets and pathways. As a kinase inhibitor, it binds to the active site of TRKs, preventing their activation and subsequent phosphorylation of downstream signaling molecules . This inhibition disrupts the signaling pathways involved in cell proliferation, differentiation, and survival, leading to the inhibition of cancer cell growth . The compound’s unique structure allows it to selectively target TRKs, making it a promising candidate for further development as an anticancer agent.

Comparison with Similar Compounds

5-Cyclopropyl-3-iodo-1H-pyrazolo[4,3-B]pyridine can be compared with other similar compounds in the pyrazolopyridine family. For example, 5-Chloro-3-iodo-1H-pyrazolo[4,3-B]pyridine is another compound with a similar structure but with a chlorine atom instead of a cyclopropyl group at the 5-position . Both compounds exhibit kinase inhibitory activity, but their selectivity and potency may differ due to the different substituents. Other similar compounds include 1H-pyrazolo[3,4-b]pyridines with various substituents at different positions

Properties

Molecular Formula

C9H8IN3

Molecular Weight

285.08 g/mol

IUPAC Name

5-cyclopropyl-3-iodo-2H-pyrazolo[4,3-b]pyridine

InChI

InChI=1S/C9H8IN3/c10-9-8-7(12-13-9)4-3-6(11-8)5-1-2-5/h3-5H,1-2H2,(H,12,13)

InChI Key

NXWCAOXMGHTXRB-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NC3=C(NN=C3C=C2)I

Origin of Product

United States

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